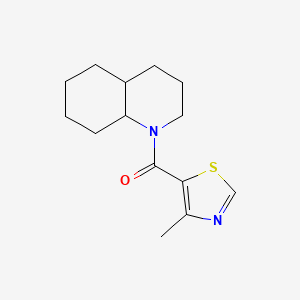![molecular formula C19H24N4O B7544614 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7544614.png)
1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea, also known as PPU, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. PPU belongs to the class of urea derivatives and has been shown to have various biological effects, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer, inflammation, and neurological disorders. 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation and cancer, and to modulate the activity of various transcription factors and cytokines that are involved in these diseases.
Biochemical and Physiological Effects:
1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and improvement of cognitive function. 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has also been shown to modulate the activity of various enzymes and signaling pathways that are involved in these effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea in lab experiments include its high purity, high yield, and well-established synthesis method. 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has also been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, the limitations of using 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea, including:
1. Further studies on the mechanism of action of 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea to fully understand its potential therapeutic applications and potential side effects.
2. Development of novel 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea derivatives with improved efficacy and reduced toxicity.
3. Studies on the pharmacokinetics and pharmacodynamics of 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea to optimize its dosing and administration.
4. Evaluation of the potential of 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea as a combination therapy with other anti-cancer, anti-inflammatory, or neuroprotective agents.
5. Studies on the potential of 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea in other diseases, such as cardiovascular diseases and metabolic disorders.
In conclusion, 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea is a promising compound that has been extensively studied for its potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop novel derivatives with improved efficacy and reduced toxicity.
Synthesis Methods
1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea can be synthesized through a multi-step process that involves the reaction of piperidine, pyridine, and phenyl isocyanate. The synthesis of 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has been optimized to yield high purity and high yield of the final product. The chemical structure of 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has been confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential as an anti-cancer agent. In inflammation research, 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has been shown to reduce inflammation and oxidative stress, indicating its potential as an anti-inflammatory agent. In neurological research, 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has been shown to improve cognitive function and reduce neuroinflammation, suggesting its potential as a neuroprotective agent.
properties
IUPAC Name |
1-phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c24-19(21-17-4-2-1-3-5-17)22-18-9-14-23(15-10-18)13-8-16-6-11-20-12-7-16/h1-7,11-12,18H,8-10,13-15H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBDSBKMBBNCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=CC=C2)CCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine](/img/structure/B7544539.png)
![2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544551.png)
![2-[[5-(Dimethylamino)-1,3-dimethylpyrazol-4-yl]methylamino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7544552.png)
![1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544560.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine](/img/structure/B7544569.png)

![4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one](/img/structure/B7544576.png)
![N-[3-(acetylamino)phenyl]-2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetamide](/img/structure/B7544583.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N'-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide](/img/structure/B7544588.png)
![3-Methyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544596.png)
![N-[(4-propan-2-ylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7544604.png)

![6-(6-methoxy-2-methylquinolin-4-yl)-2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B7544633.png)
